molecular formula C9H17NO4 B085729 Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate CAS No. 105-71-5

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate

Cat. No.: B085729
CAS No.: 105-71-5
M. Wt: 203.24 g/mol
InChI Key: TYINRDVTTNNFKL-UHFFFAOYSA-N
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Description

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate is an organic compound with a complex structure that includes a methoxy group, an oxopropyl group, and a beta-alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate typically involves the reaction of beta-alanine derivatives with methoxy-substituted oxopropyl groups. One common method includes the use of esterification reactions where beta-alanine is reacted with methoxy-substituted oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as acid or base catalysts, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxopropyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and oxopropyl groups play a crucial role in binding to these targets, modulating their activity. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate: Shares the methoxy and oxopropyl groups but differs in the presence of a nitroso group.

    Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate: Contains a thio group and a nitro group, providing different chemical properties.

Uniqueness

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-10(6-4-8(11)13-2)7-5-9(12)14-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYINRDVTTNNFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019004
Record name Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-71-5
Record name β-Alanine, N-(3-methoxy-3-oxopropyl)-N-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Source EPA DSSTox
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Record name Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-β-alaninate
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Synthesis routes and methods

Procedure details

Into a 3 L round bottom flask cooled in a water bath and equipped with an overhead stirrer, thermometer, gas inlet tube and a solid carbon dioxide/acetone filled condensor under a nitrogen atmosphere were placed 4-methoxyphenol (Aldrich, 3.5 g) and methyl acrylate (Aldrich, 907 g, 10.5 mol). Methylamine (Aldrich, 163 g, 5.25 mol) was added slowly over about two hours through the gas inlet tube keeping the temperature less than about 30° C. After the addition was complete, the reaction mixture was stirred for 16 hours at ambient temperature. The excess methyl acrylate and much of the 1:1 addition product were then distilled from the reaction mixture under a vacuum of 3 mm Hg giving a final product purity of 96.6% the desired CH3N(CH2CH2CO2CH3)2.
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carbon dioxide acetone
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907 g
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163 g
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